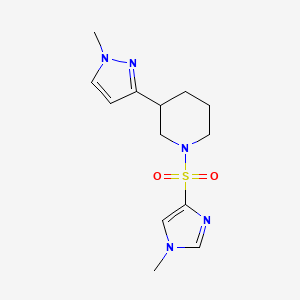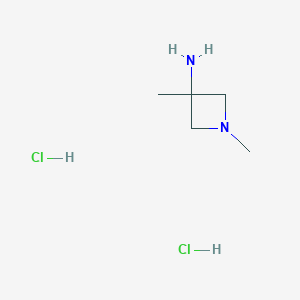![molecular formula C11H18N2 B2364361 [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine CAS No. 1247899-43-9](/img/structure/B2364361.png)
[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine” is a chemical compound with the CAS Number: 1247899-43-9 . It has a molecular weight of 178.28 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of “[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine” is C11H18N2 . The InChI code for the compound is 1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 .Physical And Chemical Properties Analysis
“[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a building block in the synthesis of bioactive molecules. Its structure is versatile for modifications, allowing chemists to create a wide range of derivatives with potential biological activities. For instance, it can be used to synthesize indole derivatives, which are known for their broad spectrum of pharmacological properties .
Development of Antiviral Agents
Research indicates that indole derivatives, which can be synthesized from [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine, show promise as antiviral agents. These derivatives have been tested against various RNA and DNA viruses, showing inhibitory activities that could be valuable in developing new antiviral drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives also highlight the potential use of [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine in the development of anti-inflammatory medications. By synthesizing specific indole-based compounds, researchers can explore new treatments for inflammation-related conditions .
Anticancer Research
Indole derivatives are being investigated for their anticancer activities. The ability to synthesize diverse indole compounds from [2-Amino-2-(3-methylphenyl)ethyl]dimethylamine allows researchers to screen for molecules that might inhibit cancer cell growth or induce apoptosis in cancer cells .
Safety and Hazards
properties
IUPAC Name |
N',N'-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXZKBUKUXPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-2-(3-methylphenyl)ethyl]dimethylamine | |
CAS RN |
1247899-43-9 |
Source


|
| Record name | [2-amino-2-(3-methylphenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)

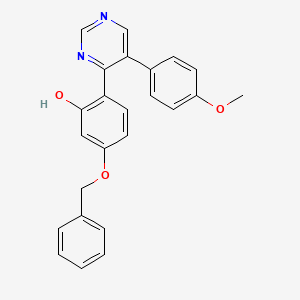
![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
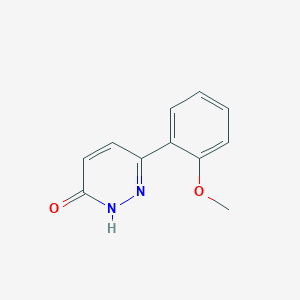

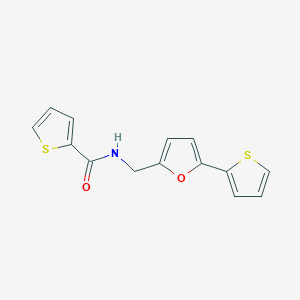

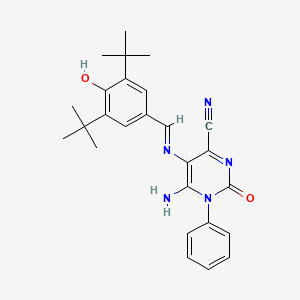
![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

